molecular formula C22H22N4O2 B2783455 N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034284-95-0

N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2783455
CAS RN: 2034284-95-0
M. Wt: 374.444
InChI Key: GOQZVDCHLOTXGL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MPAC, is a synthetic compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, exhibiting cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. These compounds provide a framework for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

  • Antimicrobial and Antiviral Activities : The synthesis of isotrimethoprim and its derivatives, including 2,4-diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine, has been reported. While most derivatives showed scant activity against bacteria and fungi, selective activity against HIV retrovirus was observed in some cases, suggesting a potential area for antiviral research (Botta et al., 1992).

Synthetic Methodologies and Chemical Studies

  • Synthetic Methodologies : Research into efficient synthetic methodologies for azacyclic derivatives through the nitrenium ion using a hypervalent iodine species electrochemically generated from iodobenzene has been explored. This study highlights innovative approaches to synthesizing bioactive substances, which could be applicable to the synthesis of N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (Amano & Nishiyama, 2006).

  • Amidine Protection for Solution Phase Library Synthesis : The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates a methodology that might be relevant for the preparation of libraries of compounds including those similar to the target compound. Such methodologies are crucial for drug discovery and development processes (Bailey et al., 1999).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-19-9-7-16(8-10-19)12-23-22(27)18-13-26(14-18)21-11-20(24-15-25-21)17-5-3-2-4-6-17/h2-11,15,18H,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQZVDCHLOTXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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